![molecular formula C8H10BrNO2 B2430200 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole CAS No. 1855739-14-8](/img/structure/B2430200.png)
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole
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Description
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BM-212 or TAK-212 and has been synthesized using different methods.
Scientific Research Applications
Synthesis Methods
- Yamane et al. (2004) described an efficient method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, which may include compounds similar to 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole. This method involves the reaction of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-bromosuccinimide and N-chlorosuccinimide, yielding high regioselectivity and moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).
Functional Derivatives and Transformations
- Prokopenko et al. (2010) synthesized functional derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, which could be used for further transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Photophysical Properties and Applications
- Ferreira et al. (2010) studied the photophysical properties of various oxazoles, including 2,5-disubstituted oxazole-4-carboxylates, which are structurally related to 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole. These compounds exhibited high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for use as fluorescent probes (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Antibacterial Applications
- Reck et al. (2005) discussed the development of oxazolidinones, a class of antibacterial agents, that included structures similar to 2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole. These compounds showed promise for improved safety profiles in antibacterial applications (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
properties
IUPAC Name |
2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHMBMYSMZNJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole |
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